4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-(2-((1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry, pharmacology, and industrial chemistry. It consists of a pyrazolopyrimidine core, a chloro-methylphenyl group, and a benzenesulfonamide moiety. This intricate structure plays a pivotal role in the compound's biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrazolopyrimidine Core
Starting with a substituted benzaldehyde, it undergoes condensation with hydrazine to form hydrazone.
Cyclization of hydrazone with a suitable nitrile compound yields the pyrazolo[3,4-d]pyrimidine ring.
Attachment of the Chloro-methylphenyl Group
The chloro-methylphenyl group is introduced via a nucleophilic substitution reaction. This requires the pyrazolopyrimidine core to react with 3-chloro-4-methylphenyl chloride under basic conditions.
Sulfonamide Formation
The final step involves the sulfonation of the amine group on the ethyl chain. The pyrazolopyrimidine derivative reacts with benzenesulfonyl chloride in the presence of a base like triethylamine to produce the target compound.
Industrial Production Methods: On an industrial scale, the synthesis might involve optimizing reaction conditions for yield and purity. Steps include:
Optimization of Solvents: : Using appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Temperature Control: : Conducting reactions at elevated temperatures to enhance reaction rates.
Purification: : Employing chromatographic techniques and recrystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions primarily at the methyl group attached to the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: : Reduction of the nitro group, if present, on the benzene ring can lead to the corresponding amine derivative.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, such as hydrolysis to form the corresponding sulfonic acid and amine.
Oxidation: : Reagents like KMnO₄ or H₂O₂.
Reduction: : Reagents like SnCl₂ in hydrochloric acid.
Substitution: : Typically requires bases like NaOH or K₂CO₃.
Oxidation Products: : 3-chloro-4-carboxyphenyl derivative.
Reduction Products: : Corresponding aniline derivative.
Substitution Products: : Sulfonic acid and corresponding amine.
Scientific Research Applications
This compound has wide-ranging applications, particularly in the development of pharmaceuticals. In medicinal chemistry, it's investigated for its potential as a kinase inhibitor, targeting various cancer pathways. Its structure allows for interactions with the ATP-binding sites of kinases, making it a promising candidate in oncology. Additionally, it’s researched for its anti-inflammatory properties and potential applications in treating autoimmune diseases. In industrial chemistry, it serves as a building block for more complex molecules and functional materials.
Mechanism of Action
The biological activity of 4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide primarily involves kinase inhibition. It binds to the ATP-binding site of kinases, blocking their activity. This inhibition disrupts signal transduction pathways, which can lead to reduced cell proliferation and induction of apoptosis in cancer cells. Molecular targets include various kinases such as BRAF, MEK, and PI3K, which are critical in cell growth and survival pathways.
Comparison with Similar Compounds
Similar Compounds:
Imatinib: : A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Shares a similar mechanism of action but targets different kinases.
Dasatinib: : Another kinase inhibitor with a broader target spectrum compared to 4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide.
Sorafenib: : Targets multiple kinases including Raf kinases and VEGFR, used in the treatment of liver and kidney cancer.
Uniqueness: What sets this compound apart is its specific binding affinity and selectivity towards certain kinases, potentially leading to fewer side effects and higher efficacy in targeted therapies.
Conclusion
This compound is a compound of significant interest in medicinal and industrial chemistry. Its synthesis involves intricate steps and conditions, and it exhibits a variety of chemical reactions. This compound’s application in research, especially in kinase inhibition, showcases its potential in therapeutic developments. With a detailed understanding of its preparation, reactions, and mechanism of action, this compound stands out among its peers for its targeted efficacy in medical science.
Biological Activity
The compound 4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C20H22ClN5O2S with a molecular weight of approximately 429.93 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of various aromatic amines and sulfonamides. The detailed synthetic pathway can be summarized as follows:
- Formation of Pyrazolo[3,4-d]pyrimidine : The initial step involves the reaction of 3-chloro-4-methylphenyl with appropriate hydrazine derivatives to form the pyrazolo framework.
- Aminoethylation : The introduction of the aminoethyl group occurs through nucleophilic substitution reactions.
- Sulfonamide Formation : Finally, sulfonamide functionality is introduced via reaction with benzenesulfonyl chloride.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The following key findings have been documented:
- Inhibition of Cancer Cell Proliferation : In vitro assays have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
- Mechanism of Action : The compound acts primarily by inhibiting critical enzymes involved in cell cycle regulation and apoptosis pathways. Notably, it has been shown to enhance caspase-3 activity, indicating its role in promoting apoptosis in cancer cells .
- Microtubule Destabilization : Similar compounds have been reported to destabilize microtubules, which is a vital mechanism in cancer therapy as it disrupts mitotic spindle formation .
Other Biological Activities
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antibacterial and anti-inflammatory properties:
- Antibacterial Activity : Some derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in various models.
Case Study 1: Anticancer Efficacy
In a study conducted on MDA-MB-231 cells, treatment with the compound led to significant morphological changes indicative of apoptosis at concentrations as low as 1 μM. Flow cytometry analysis confirmed cell cycle arrest at the G2/M phase and increased sub-G1 populations, suggesting that the compound effectively induces apoptosis through cell cycle modulation .
Case Study 2: Enzyme Inhibition
A docking study revealed that the compound selectively inhibits CDK2 over CDK1, which is crucial for developing targeted therapies against cancers that are dependent on CDK2 activity for proliferation . This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to less selective inhibitors.
Data Summary
Activity | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Anticancer | MDA-MB-231 | 2.43 | Apoptosis induction via caspase activation |
Anticancer | HepG2 | 4.98 | Microtubule destabilization |
Antibacterial | Various strains | Varies | Disruption of bacterial cell wall synthesis |
Anti-inflammatory | In vitro models | Varies | Reduction of inflammatory cytokines |
Properties
IUPAC Name |
4-[2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2S/c1-13-2-5-15(10-18(13)21)27-20-17(11-26-27)19(24-12-25-20)23-9-8-14-3-6-16(7-4-14)30(22,28)29/h2-7,10-12H,8-9H2,1H3,(H2,22,28,29)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFHPFKJKHHTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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